molecular formula C23H32N2O5 B5111848 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine CAS No. 5873-80-3

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B5111848
CAS RN: 5873-80-3
M. Wt: 416.5 g/mol
InChI Key: RYHRLYOCSJTKNG-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to act on various receptors in the brain and body. It has been shown to have affinity for serotonin receptors, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to have affinity for dopamine receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. It has also been shown to increase levels of antioxidant enzymes, which may contribute to its neuroprotective effects. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its unique structure and properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as depression and anxiety. Additionally, more research is needed to understand its potential side effects and toxicity. Overall, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a promising compound for scientific research and drug development.

Synthesis Methods

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,5-dimethoxybenzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazine to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been studied for its potential anticancer properties and may be useful in the development of new cancer therapies. In drug addiction research, it has been shown to have potential as a treatment for cocaine addiction.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-10-17(11-20(14-19)27-2)15-24-6-8-25(9-7-24)16-18-12-21(28-3)23(30-5)22(13-18)29-4/h10-14H,6-9,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHRLYOCSJTKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386851
Record name 1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

CAS RN

5873-80-3
Record name 1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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